molecular formula C11H9N3O2 B13567311 2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid

2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13567311
M. Wt: 215.21 g/mol
InChI Key: BENOTJWBTJFFHU-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c1-7-3-2-4-8(13-7)10-12-6-5-9(14-10)11(15)16/h2-6H,1H3,(H,15,16)

InChI Key

BENOTJWBTJFFHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with a suitable pyrimidine derivative. One common method involves the use of hydrazine hydrate in the presence of a solvent such as dimethylacetamide . The reaction conditions often require heating to facilitate the cyclization process, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyridine and pyrimidine derivatives with oxidized functional groups.

    Reduction: Formation of alcohols or amines depending on the reducing agent used.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, in its anti-fibrotic activity, the compound inhibits the expression of collagen and reduces the content of hydroxyproline in cell culture medium . This suggests that the compound may interfere with the pathways involved in collagen synthesis and deposition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both pyridine and pyrimidine rings, which contribute to its distinct reactivity and potential applications. Its specific substitution pattern also differentiates it from other similar compounds, providing unique opportunities for chemical modifications and functionalization.

Biological Activity

2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 6-methylpyridine moiety and a carboxylic acid group, which are critical for its biological activity. The structural characteristics contribute to its interaction with various biological targets, influencing its pharmacological effects.

The biological activity of 2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid is primarily attributed to its ability to act as an enzyme inhibitor. It has been shown to interact with specific enzymes by binding to their active sites, thereby inhibiting their catalytic activity. This mechanism is crucial for its potential therapeutic applications in treating various diseases.

Antimicrobial Activity

Research indicates that compounds related to 2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid exhibit antimicrobial properties . For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

CompoundActivityReference
2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acidAntimicrobial
Related derivativesAntimicrobial against E. coli and Staphylococcus aureus

Anticancer Activity

The compound has also been evaluated for anticancer properties . In structure-activity relationship studies, modifications to the pyrimidine core have resulted in compounds with enhanced potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

CompoundCell LineIC50 (µM)Reference
Optimized derivativeMCF-70.021
Optimized derivativeA5490.058

Case Studies

  • Antitubercular Activity : A study screened compounds similar to 2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited significant activity without cross-resistance to conventional drugs, suggesting a novel mechanism of action .
  • Antiviral Activity : In another investigation, derivatives were tested for antiviral properties against various viruses, including HSV and VSV. The results highlighted the potential of these compounds as antiviral agents, opening avenues for further research .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence and position of substituents on the pyrimidine ring significantly influence the biological activity of the compound. For example, modifications at the 4-position of the pyrimidine ring have led to increased potency in inhibiting specific enzymes.

Substituent PositionEffect on Activity
4-positionIncreased potency against NAPE-PLD enzyme
6-positionEnhanced selectivity for certain cancer cell lines

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid?

The synthesis of this compound can be achieved through peptide coupling strategies or oxidation of methylpyridine precursors. For example:

  • Peptide coupling : Reacting thieno[2,3-d]pyrimidine-4-carboxylic acid with 6-methylpyridin-2-amine using 1,1’-carbonyldiimidazole (CDI) as a coupling agent under anhydrous conditions in DMF or THF .
  • Oxidation of methylpyridines : Continuous flow micro-reactor systems with potassium tert-amylate in HMPA/DMPU:THF solvents at 60°C and 10 bar air pressure can oxidize 2-methylpyridine derivatives to pyrimidine-4-carboxylic acids .

Q. What safety protocols should be followed when handling this compound?

According to safety data sheets:

  • Use personal protective equipment (PPE), including gloves, lab coats, and eye protection.
  • Handle only in fume hoods or well-ventilated areas.
  • Restrict access to trained personnel, as the compound is for research use only and not validated for medical applications .

Q. Which analytical techniques are suitable for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions and purity.
  • HPLC-MS : For assessing molecular weight and detecting impurities.
  • X-ray crystallography : To resolve complex stereochemistry in derivatives (e.g., pyridyl amides) .

Advanced Research Questions

Q. How can molecular docking predict the antimicrobial activity of derivatives?

Docking studies targeting the TrmD enzyme (a bacterial tRNA methyltransferase) in Pseudomonas aeruginosa can prioritize compounds for synthesis. Steps include:

  • Ligand preparation : Generate 3D structures of derivatives using tools like Open Babel.
  • Protein preparation : Retrieve TrmD’s crystal structure (PDB ID: e.g., 4WQF) and optimize hydrogen bonding.
  • Scoring : Use AutoDock Vina to calculate binding affinities; prioritize compounds with interactions to key residues (e.g., Asp169, Glu173) .

Q. What methodologies evaluate antimicrobial efficacy against clinical strains?

  • MIC assays : Test compounds against P. aeruginosa ATCC 10145 and clinical isolates using broth microdilution (CLSI guidelines).
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours.
  • Synergy testing : Combine with standard antibiotics (e.g., ciprofloxacin) to assess enhanced activity .

Q. Are there structure-activity relationships (SAR) for pyridyl amide derivatives?

Substituent position and hydrophobicity significantly impact activity. For example:

CompoundSubstituent on PyridineActivity Against P. aeruginosa (MIC, µg/mL)
2c6-Methyl8.0 (Best in series)
2h6-Methyl + tetrahydrobenzothieno16.0 (Moderate)
  • Key SAR Insight : Methyl groups at the 6-position enhance membrane penetration, while bulky substituents reduce solubility and activity .

Methodological Notes

  • Contradictions in Data : Some studies report variability in MIC values due to differences in bacterial strain susceptibility. Always validate with clinical isolates .
  • Experimental Design : Include negative controls (e.g., DMSO) and reference antibiotics (e.g., gentamicin) in antimicrobial assays to ensure reliability .

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